Home > Products > Screening Compounds P3244 > Eritoran tetrasodium
Eritoran tetrasodium - 185954-98-7

Eritoran tetrasodium

Catalog Number: EVT-267638
CAS Number: 185954-98-7
Molecular Formula: C66H126N2NaO19P2
Molecular Weight: 1336.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eritoran tetrasodium is an organic sodium salt which is the tetrasodium salt of eritoran. It contains an eritoran(4-).
Eritoran Tetrasodium is the tetrasodium salt form of eritoran, a synthetic analogue of the lipid A portion of the endotoxin lipopolysaccharide (LPS), with potential immunomodulating activity. Eritoran binds to a receptor complex composed of toll-like receptor 4 (TLR4), CD14 and MD2 (MD-2, LY96) that is present on most cells of the immune system, inhibiting the activation of the receptor complex by LPS, which may result in the inhibition of pro-inflammatory cytokine secretion and a potentially fatal systemic inflammatory response syndrome (SIRS). LPS is found in the outer membrane of Gram-negative bacteria and binds to the TLR4/CD14/MD2 receptor complex of immune cells, including macrophages, resulting in the release of pro-inflammatory cytokines.
Source and Classification

Eritoran tetrasodium is derived from lipid A, a component of bacterial cell walls that binds to TLR4 and activates an immune response. Unlike lipid A, Eritoran binds to TLR4 without activating it, effectively serving as a TLR4 antagonist. It was synthesized at the Eisai Research Institute and is classified as a small molecule drug with immunomodulatory properties .

Synthesis Analysis

Key Parameters

  • Synthetic Method: The specific details regarding reaction conditions and reagents are not widely available.
  • Administration: Eritoran is administered intravenously at doses typically around 5 mg/kg in animal studies .
Molecular Structure Analysis

Eritoran tetrasodium has a complex molecular structure characterized by its large molecular formula C66H126N2Na4O19P2C_{66}H_{126}N_{2}Na_{4}O_{19}P_{2} and a molecular weight of approximately 1336.6 g/mol .

Structural Features

  • Functional Groups: The structure includes multiple phosphate groups, hydroxyl groups, and ether linkages that contribute to its biological activity.
  • 3D Configuration: The compound's three-dimensional conformation allows it to fit into the hydrophobic pocket of the MD2 protein associated with TLR4, facilitating its antagonistic action against LPS-induced signaling .
Chemical Reactions Analysis

Notable Reactions

  • Hydrolysis: Potential breakdown in aqueous environments.
  • Esterification: Possible formation of esters under certain conditions.
  • Phosphorylation: Interaction with phosphate groups may alter its reactivity and bioavailability.
Mechanism of Action

Eritoran exerts its effects by competitively binding to the MD2 component of the TLR4 receptor complex. This binding prevents the dimerization of TLR4-MD2 complexes that would normally lead to intracellular signaling pathways associated with inflammation.

Key Mechanistic Insights

  • Inhibition of Cytokine Release: By blocking TLR4 activation, Eritoran reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
  • Protection Against Inflammation: Studies have shown that Eritoran can protect against acute lung injury induced by influenza virus infections through its antagonistic action on TLR4 .
Physical and Chemical Properties Analysis

Eritoran tetrasodium exhibits several key physical and chemical properties that influence its pharmacological profile:

Applications

Eritoran tetrasodium has been investigated for various scientific applications primarily centered around its immunomodulatory effects:

Key Applications

  • Sepsis Management: Its primary application lies in managing severe sepsis by inhibiting TLR4 signaling pathways.
  • Viral Infections: Research indicates potential protective effects against lethal influenza virus infections and other viral pathogens like Ebola and Marburg viruses .
  • Other Research Areas: Ongoing studies are exploring its efficacy in chronic inflammatory diseases, liver ischemia-reperfusion injury, and other conditions linked to TLR4 activation .
Introduction to Eritoran Tetrasodium in Sepsis Pathophysiology

Role of TLR4 Signaling in Sepsis-Associated Hyperinflammation

Toll-like receptor 4 (TLR4) serves as the primary recognition system for lipopolysaccharide (LPS), the dominant outer membrane component of Gram-negative bacteria. The TLR4 signaling complex consists of several key components:

  • MD-2 (myeloid differentiation factor 2): A soluble protein that binds directly to the lipid A moiety of LPS
  • CD14: A glycosylphosphatidylinositol-anchored protein that facilitates LPS transfer to the MD-2/TLR4 complex
  • TLR4: The transmembrane receptor that initiates intracellular signaling [5] [8]

Upon LPS binding, the TLR4/MD-2 complex undergoes dimerization, triggering two major intracellular signaling pathways through TIR-domain-containing adaptor proteins:

  • MyD88-dependent pathway: Activates NF-κB and MAPK pathways, leading to rapid production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)
  • TRIF-dependent pathway: Induces type I interferons and delayed inflammatory responses [5] [8]

In sepsis, uncontrolled TLR4 activation results in a cytokine storm – a massive release of inflammatory mediators that promotes endothelial damage, capillary leak, disseminated intravascular coagulation, and ultimately, multi-organ failure. Importantly, TLR4 also responds to endogenous danger signals (DAMPs) like HMGB1 released during cellular injury, amplifying inflammation even after pathogen clearance [6] [8]. Genetic studies demonstrate that Tlr4-/- mice exhibit significant protection against LPS-induced lethality and sepsis models, validating TLR4 as a therapeutic target [5] [10].

Table 1: Key Components of the TLR4 Signaling Complex

ComponentStructure/FeatureFunction in LPS Signaling
LPS (Lipopolysaccharide)Lipid A + Core polysaccharide + O-antigenPathogen-associated molecular pattern (PAMP)
LBP (LPS-Binding Protein)Soluble acute-phase proteinTransfers LPS monomers to CD14
CD14GPI-anchored or soluble proteinPresents LPS to MD-2/TLR4 complex
MD-2Extracellular protein bound to TLR4Directly binds lipid A portion of LPS
TLR4Transmembrane receptorSignal transduction via TIR domain

Rationale for Targeting Lipopolysaccharide (LPS)-TLR4 Interactions

Lipopolysaccharide, particularly its conserved lipid A domain, is the principal activator of TLR4 during Gram-negative infections. Lipid A's structural specificity – typically featuring a glucosamine disaccharide with six acyl chains and two phosphate groups – enables high-affinity binding to the hydrophobic pocket of MD-2, inducing the conformational changes necessary for TLR4 dimerization and signal transduction [1] [5].

The central role of LPS in sepsis pathogenesis is evidenced by:

  • Correlation with disease severity: Higher circulating endotoxin levels associate with increased mortality in septic patients
  • Experimental endotoxemia: LPS administration in humans replicates hemodynamic and inflammatory features of sepsis
  • Failed therapeutic strategies: Previous approaches targeting downstream mediators (e.g., TNF-α antibodies) proved ineffective due to redundant inflammatory pathways [2] [7]

Directly inhibiting the upstream trigger (LPS) at its point of recognition (TLR4/MD-2 complex) offers a strategic advantage over downstream cytokine blockade. Eritoran tetrasodium functions as a molecular decoy that occupies the LPS-binding site on MD-2, preventing the structural rearrangements required for TLR4 activation. This preemptive blockade theoretically intercepts the inflammatory cascade before amplification occurs [1] [2] [5].

Historical Development of Eritoran Tetrasodium as a Second-Generation Lipid A Analog

The development of eritoran tetrasodium represents a rational drug design journey beginning with fundamental observations of natural LPS tolerance. Researchers noted that Rhodobacter sphaeroides lipid A (RsLPA) exhibited antagonistic properties against E. coli LPS, providing the structural template for synthetic analogs [1] [2] [4].

First-generation antagonist E5531 was developed from RsLPA but faced significant limitations:

  • Complex synthesis and purification processes
  • Reduced in vivo stability due to rapid binding to plasma lipoproteins
  • Shorter pharmacodynamic half-life requiring continuous infusion [2] [4]

Eritoran tetrasodium emerged as a second-generation synthetic lipid A analog featuring optimized structural characteristics:

  • A tetrasodium salt formulation enhancing solubility
  • Four acyl chains (two C18 and two C10) with specific spatial orientation
  • Precise phosphorylation pattern on the diglucosamine backbone [4]

Structural studies revealed that eritoran binds with high affinity to the hydrophobic pocket of MD-2 through van der Waals interactions with its acyl chains. Unlike hexa-acylated lipid A structures (potent TLR4 agonists), eritoran's asymmetric acylation pattern (long 18-carbon chains adjacent to shorter 10-carbon chains) prevents the conformational changes needed for TLR4 dimerization and subsequent intracellular signaling [1] [2] [5]. Eritoran's design also conferred improved pharmacokinetic properties, including greater stability in plasma and more sustained inhibition of LPS signaling compared to its predecessor [3] [4].

Table 2: Evolution of Lipid A-Based TLR4 Antagonists

PropertyNatural Lipid A (E. coli)First-Generation Antagonist (E5531)Eritoran Tetrasodium (E5564)
Source/TypeGram-negative bacteriaSynthetic analog of R. capsulatus lipid ASynthetic analog of R. sphaeroides lipid A
Acyl Chains6 symmetric chains (C12-C14)4 asymmetric chains4 asymmetric chains (C18 and C10)
Agonist ActivityPotent agonistWeak partial agonistPure antagonist
Stability in PlasmaN/AModerate (rapid lipoprotein binding)High (reduced lipoprotein binding)
Manufacturing ComplexityN/AHighReduced
Inhibitory Potency (IC50)N/A~20 nM1-12 nM (varies by LPS source) [2]

Table 3: Eritoran's Pharmacodynamic Profile Against Diverse LPS Sources

LPS SourceTNF-α Production (pg/mL)Eritoran IC50 (nM)
Escherichia coli1142 ± 1551.6 ± 0.3
Pseudomonas aeruginosa2027 ± 1851.0 ± 0.21
Salmonella enteritidis2279 ± 1842.6 ± 0.47
Salmonella typhimurium3091 ± 1829.4 ± 6.7
Klebsiella pneumoniae2868 ± 1048.5 ± 5.0
Serratia marcescens3128 ± 9110.3 ± 6.2
Whole killed E. coli3172 ± 4130.65 ± 0.32

Phase I human endotoxin challenge studies demonstrated eritoran's ability to dose-dependently inhibit LPS-induced cytokine production (TNF-α, IL-6) and clinical symptoms (fever, tachycardia). Notably, a phase II trial in 293 patients with severe sepsis revealed a mortality reduction signal (33.3% placebo vs. 29.6% eritoran) that was most pronounced in patients with higher illness severity scores. Subgroup analysis showed significant interaction between treatment effect and baseline APACHE II scores (p=0.035), PROM scores (p=0.008), and number of organ failures (p=0.079), suggesting that patients with greater disease severity might derive the most benefit [9]. This pharmacodynamic profile, coupled with its pure antagonism and improved manufacturability, positioned eritoran as a promising candidate for phase III evaluation in severe sepsis [2] [7] [9].

Table 4: Phase II Clinical Trial Outcomes by Severity Stratification

Baseline Severity MeasurePlacebo Mortality (%)Eritoran Mortality (%)P-value for Treatment Interaction
APACHE II (Continuous)33.329.60.035
APACHE II ≥2544.831.30.059 (categorical)
PROM Score (Continuous)33.329.60.008
PROM ≥0.442.128.60.028 (categorical)
≥3 Organ Failures46.733.30.079
INR >1.241.727.10.05

Properties

CAS Number

185954-98-7

Product Name

Eritoran tetrasodium

IUPAC Name

tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate

Molecular Formula

C66H126N2NaO19P2

Molecular Weight

1336.6 g/mol

InChI

InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1

InChI Key

VWBKHJFUANCARN-NRRRZCFBSA-N

SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

B-1287; E-5564; B1287; E5564; B 1287; E 5564

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na]

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.